![molecular formula C14H20N2O4S B4392773 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide
説明
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide, also known as DMS, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including histone deacetylases and heat shock proteins. This inhibition can lead to changes in gene expression and protein activity, which may contribute to the observed biological effects of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide.
Biochemical and Physiological Effects:
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cell-based assays, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to induce cell death in cancer cells and reduce inflammation in immune cells. In animal models, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to reduce tumor growth and improve survival rates. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has several advantages as a tool compound in scientific research. It is relatively easy to synthesize and can be easily modified to create analogs with different properties. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been shown to have low toxicity and is well-tolerated in animal models. However, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide can be unstable in certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide. One area of interest is the development of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide analogs with improved properties, such as increased solubility or potency. Another area of interest is the investigation of the mechanism of action of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide and its effects on specific proteins and pathways. Finally, the potential therapeutic applications of 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide in various diseases should be further explored, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method is relatively simple, and 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been widely used as a tool compound in chemical biology and medicinal chemistry. 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has several advantages as a tool compound, including low toxicity and ease of modification. However, it also has some limitations, such as low solubility and stability. Future research on 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide should focus on the development of analogs with improved properties and the investigation of its mechanism of action and potential therapeutic applications.
科学的研究の応用
2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been widely used in scientific research due to its potential applications in various fields. In the field of medicinal chemistry, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been studied for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In addition, 2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide has been used as a tool compound in chemical biology to study protein-protein interactions and enzyme activity.
特性
IUPAC Name |
2,6-dimethyl-N-(4-methylphenyl)sulfonylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-4-6-13(7-5-10)21(18,19)15-14(17)16-8-11(2)20-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPOBCNXPBPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



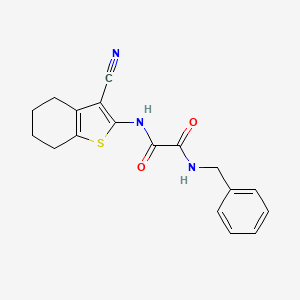

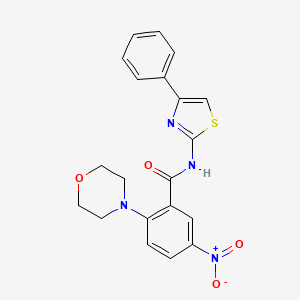
![(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)
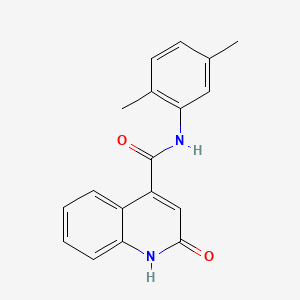
![4-{[(2-chloro-6-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4392745.png)
![5-[(benzylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4392757.png)

![ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4392765.png)
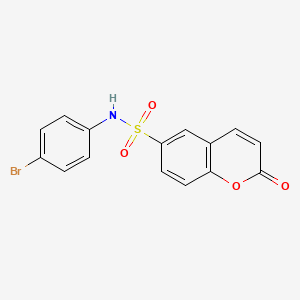
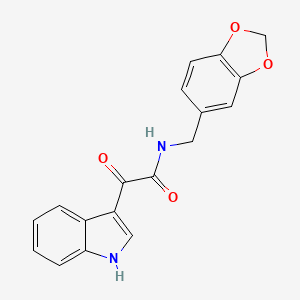
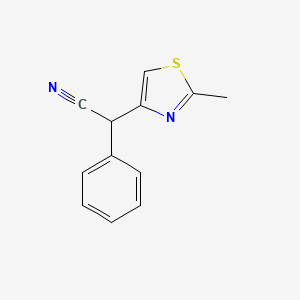
![1-{4-[(benzylsulfonyl)methyl]benzoyl}-2-methylpiperidine](/img/structure/B4392790.png)
![3-bromo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392793.png)